Clorhidrato de 4-bencilciclohexan-1-amina

Descripción general

Descripción

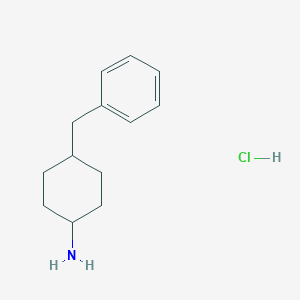

4-Benzylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of cyclohexane, where a benzyl group is attached to the cyclohexane ring, and an amine group is present at the first position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Benzylcyclohexan-1-amine hydrochloride serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for developing drugs aimed at treating conditions such as neurodegenerative diseases and cancer. Research indicates that compounds with similar structures have shown promise in modulating biological pathways, particularly those associated with inflammation and neuroprotection .

Biochemical Research

In biochemical studies, 4-benzylcyclohexan-1-amine hydrochloride is utilized for its role as a research tool in proteomics and drug development. Its stability and solubility make it ideal for use in assays and experiments designed to explore protein interactions and enzyme activities. The compound's ability to penetrate biological membranes enhances its utility in cellular studies.

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects. Similar compounds have been shown to influence neurotransmitter systems, suggesting that 4-benzylcyclohexan-1-amine hydrochloride may exhibit properties beneficial for treating neurological disorders. Studies have focused on its efficacy in models of conditions like anxiety and depression, where modulation of neurotransmitter release is critical .

Case Studies and Research Findings

Several studies have documented the applications of 4-benzylcyclohexan-1-amine hydrochloride in various contexts:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylcyclohexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-benzylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where the ketone is reacted with formamide and formic acid under heating conditions .

Industrial Production Methods

Industrial production of 4-Benzylcyclohexan-1-amine hydrochloride typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-Benzylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under strong oxidizing conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Benzyl-substituted derivatives such as nitrobenzyl, sulfonylbenzyl, or halobenzyl compounds

Mecanismo De Acción

The mechanism of action of 4-Benzylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylamine: A simpler amine with a cyclohexane ring but without the benzyl group.

Benzylamine: Contains a benzyl group attached to an amine but lacks the cyclohexane ring.

Phenethylamine: Similar structure but with an ethyl bridge between the benzyl group and the amine

Uniqueness

4-Benzylcyclohexan-1-amine hydrochloride is unique due to the presence of both a benzyl group and a cyclohexane ring, providing a distinct combination of lipophilicity and structural rigidity. This unique structure can result in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

4-Benzylcyclohexan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzyl group attached to a cyclohexane ring, with an amine functional group, enhancing its biological activity through various molecular interactions. This article explores the biological activity of 4-benzylcyclohexan-1-amine hydrochloride, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHN·HCl

- Molecular Weight : 235.76 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride salt form.

The structural features of 4-benzylcyclohexan-1-amine hydrochloride contribute to its lipophilicity and ability to penetrate biological membranes, which is critical for its bioavailability.

The biological activity of 4-benzylcyclohexan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly:

- Dopamine Receptors : Studies suggest that compounds with similar structures may exhibit anti-schizophrenic properties by modulating dopamine receptor activity. The amine group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity.

- Neurotransmitter Modulation : The compound's ability to cross the blood-brain barrier suggests potential use in treating neuropsychiatric disorders by influencing neurotransmitter levels.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 4-benzylcyclohexan-1-amine hydrochloride:

- Anti-schizophrenic Activity : Preliminary studies show promise in treating schizophrenia through dopamine receptor modulation.

- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Antimycobacterial Activity : Related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating a potential role in tuberculosis treatment .

Case Study 1: Neuropsychiatric Disorders

A study investigated the effects of 4-benzylcyclohexan-1-amine on animal models of schizophrenia. Results showed significant improvements in behavioral tests associated with psychosis, supporting its role as a dopamine modulator.

Case Study 2: Antimycobacterial Evaluation

A series of derivatives related to 4-benzylcyclohexan-1-amine were synthesized and evaluated for their ability to inhibit M. tuberculosis. Two compounds exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, suggesting that structural modifications could enhance efficacy against resistant strains .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-benzylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPBLQOCKVTNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.